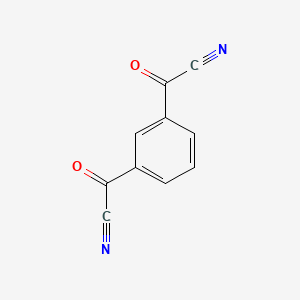
Isophthaloyl dicyanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isophthaloyl dicyanide is a chemical compound with the molecular formula C10H4N2O2. It is an aromatic compound that is widely used in various industries due to its unique physical and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Isophthaloyl dicyanide can be synthesized through various methods. One common method involves the reaction of isophthalic acid with thionyl chloride to form isophthaloyl chloride, which is then reacted with sodium cyanide to produce this compound . The reaction conditions typically involve the use of an inert solvent and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using automated systems to maintain precise control over reaction conditions. This ensures consistent quality and high production efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Isophthaloyl dicyanide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form isophthalic acid.
Reduction: It can be reduced to form isophthaloyl diamine.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Isophthalic acid.
Reduction: Isophthaloyl diamine.
Substitution: Various substituted isophthaloyl derivatives.
Aplicaciones Científicas De Investigación
Isophthaloyl dicyanide has numerous applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various polymers and resins.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of high-performance materials such as aramid fibers.
Mecanismo De Acción
The mechanism of action of isophthaloyl dicyanide involves its ability to interact with various molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. This interaction can lead to changes in cellular processes and metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Terephthaloyl dicyanide: Similar in structure but differs in the position of the nitrile groups.
Phthaloyl dicyanide: Another isomer with different chemical properties.
Uniqueness
Isophthaloyl dicyanide is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties compared to its isomers. This makes it particularly valuable in the synthesis of specialized materials and compounds .
Propiedades
IUPAC Name |
benzene-1,3-dicarbonyl cyanide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4N2O2/c11-5-9(13)7-2-1-3-8(4-7)10(14)6-12/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMFMOYLXOPIJHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)C#N)C(=O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-2-[2-[4-(Trifluoromethoxy)phenyl]ethyl]-phthalimide](/img/structure/B6316951.png)
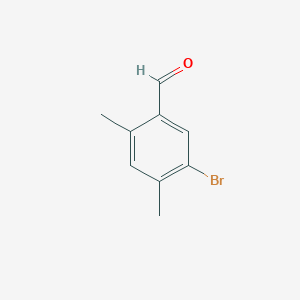
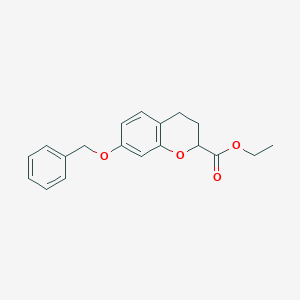
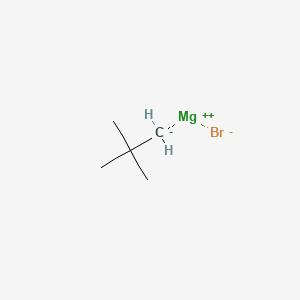
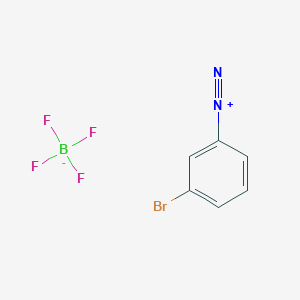

![1-(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B6316983.png)
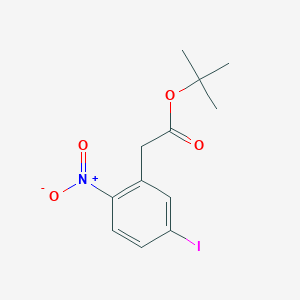
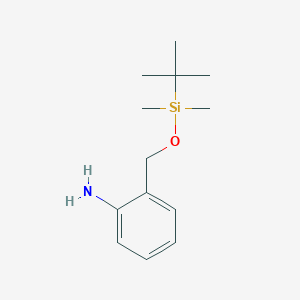
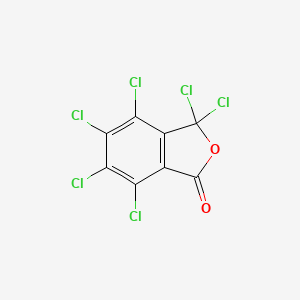
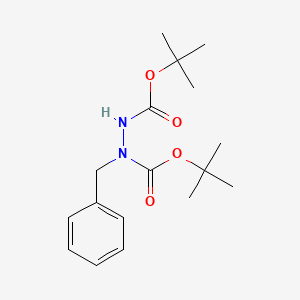
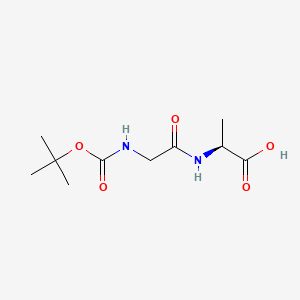
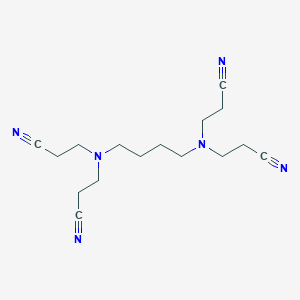
![1-[Difluoro(trimethylsilyl)methyl]-4-(trifluoromethyl)-benzene, 97%](/img/structure/B6317042.png)
